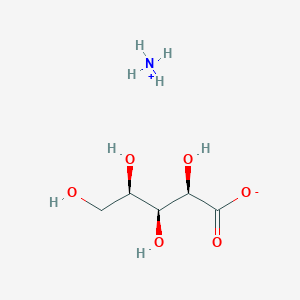
Ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate is a chemical compound known for its unique structure and properties It is an ammonium salt derived from a pentanoic acid with four hydroxyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pentanoic acid derivative.
Ammonium Salt Formation: The final step involves the neutralization of the hydroxylated pentanoic acid with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts or enzymes to achieve regioselective hydroxylation is also explored to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of polyols, where the carbonyl groups are reduced back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of keto acids or diketones.
Reduction: Formation of polyols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a model compound to understand the behavior of similar naturally occurring molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of biodegradable polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism by which ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ammonium (2R,3S,4R,5R)-2,3,4,5,6,7-hexahydroxyheptanoate: This compound has additional hydroxyl groups, making it more hydrophilic and reactive.
Ammonium (2R,3S,4R)-2,3,4-trihydroxypentanoate: Lacks one hydroxyl group, resulting in different chemical and biological properties.
Uniqueness
Ammonium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate is unique due to its specific arrangement of hydroxyl groups, which confer distinct reactivity and interaction profiles. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C5H13NO6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
azanium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3/t2-,3+,4-;/m1./s1 |
InChI Key |
VUOKJALMVMFERM-HAYYNCRMSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[NH4+] |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















